molecular formula C14H12N2O2 B1231544 1,8-Dimethoxyphenazine CAS No. 14265-35-1

1,8-Dimethoxyphenazine

Cat. No.: B1231544
CAS No.: 14265-35-1
M. Wt: 240.26 g/mol
InChI Key: CXHKQNZBSNIFHR-UHFFFAOYSA-N
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Description

1,8-dimethoxyphenazine is a member of phenazines.

Scientific Research Applications

Anticancer Research

1,8-Dimethoxyphenazine derivatives have shown promise in anticancer research. A study demonstrated that a novel compound with structural similarities to this compound induced apoptosis in cancer cells by downregulating Bcl-2 protein levels and causing G2/M cell cycle arrest. Moreover, it exhibited synergistic effects with known anticancer agents and showed potential in drug-resistant cancer cell models, highlighting its therapeutic potential (Lee et al., 2013).

Material Science and Chemistry

This compound derivatives have also found applications in material science and chemistry. The synthesis of 1,8-dioxo-octahydroxanthene derivatives has been achieved using this compound-related compounds as catalysts, showcasing their role in facilitating chemical reactions and synthesis processes (Zhang & Tao, 2008).

Radiopharmaceutical Development

Compounds structurally related to this compound have been explored as potential ligands for sigma receptors in radiopharmaceuticals. These compounds, through in vivo studies, have demonstrated high uptake and retention in the brain, suggesting their potential use in mapping sigma receptors in the central nervous system and peripheral organs using single photon emission computed tomography (SPECT) (Hirata et al., 2006).

Bioactive Compound Synthesis

This compound-related compounds have been utilized in the synthesis of bioactive compounds. For instance, enzymatic modification of 2,6-dimethoxyphenol, a compound structurally related to this compound, has been studied for the production of compounds with higher antioxidant capacity (Adelakun et al., 2012).

Properties

CAS No.

14265-35-1

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

1,8-dimethoxyphenazine

InChI

InChI=1S/C14H12N2O2/c1-17-9-6-7-10-12(8-9)16-14-11(15-10)4-3-5-13(14)18-2/h3-8H,1-2H3

InChI Key

CXHKQNZBSNIFHR-UHFFFAOYSA-N

SMILES

COC1=CC2=NC3=C(C=CC=C3OC)N=C2C=C1

Canonical SMILES

COC1=CC2=NC3=C(C=CC=C3OC)N=C2C=C1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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